molecular formula C7H10O5 B147105 Dimethyl methoxymethylenemalonate CAS No. 22398-14-7

Dimethyl methoxymethylenemalonate

Cat. No.: B147105
CAS No.: 22398-14-7
M. Wt: 174.15 g/mol
InChI Key: RHFZTBSULNJWEI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dimethyl methoxymethylenemalonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids for catalysis and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical synthesis .

Mechanism of Action

The mechanism by which dimethyl methoxymethylenemalonate exerts its effects is primarily through its reactive methoxy group. This group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Dimethyl methoxymethylenemalonate is unique due to its methoxy group, which provides distinct reactivity compared to other malonate derivatives. Similar compounds include:

These compounds share some similarities in their use as synthetic intermediates but differ in their specific reactivity and the types of products they form.

Properties

IUPAC Name

dimethyl 2-(methoxymethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFZTBSULNJWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176925
Record name Dimethyl methoxymethylenemalonate
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22398-14-7
Record name 1,3-Dimethyl 2-(methoxymethylene)propanedioate
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Record name Dimethyl methoxymethylenemalonate
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Record name 22398-14-7
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Record name Dimethyl methoxymethylenemalonate
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Record name Dimethyl methoxymethylenemalonate
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Synthesis routes and methods

Procedure details

160 g (1.0 mol) of hydroxymethylenemalonic acid dimethyl ester is dissolved in 288 g (9.0 mol) of methanol and 50 g of hydrogen chloride gas is introduced. Then 55.2 g (1.35 mol) of acetonitrile is added and the mixture is let stand for 24 hours at room temperature. Then the low-boiling substances are distilled out, dichloromethane is added to the residue, and ammonium chloride is filtered out. The filtrate is treated with 1.6 g of potassium bisulfate and heated while distilling the volatile components up to 130° C. 138 g (0.79 mol) of methoxymethylenmalonic acid dimethyl ester is obtained, corresponding to 79.3% of the theory.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions can Dimethyl methoxymethylenemalonate undergo?

A1: this compound is a highly reactive molecule capable of participating in various reactions, including:

  • Inverse-Electron-Demand Diels–Alder reactions: This compound acts as an electron-deficient diene in these reactions. For example, it reacts with 1,1-Dimethoxyethylene to yield 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene. []
  • Cycloaddition Reactions: this compound readily undergoes cycloadditions with cyclic imidates like 2-benzyl-5,6-dihydro-4H-1,3-oxazines. This reaction proceeds through an enamine-mediated pathway and leads to the formation of fused heterocycles like methyl (6-oxo-3,4-dihydro-2H-pyrrolo[2,1-b]-1,3-oxazin-7-ylidene)acetates. []

Q2: Can you provide an example of how this compound is used in the synthesis of heterocyclic compounds?

A2: A study showcased the synthesis of pyrido[2,1-b]-1,3-oxazine derivatives. [] this compound reacted with various 2-benzyl-5,6-dihydro-4H-1,3-oxazines (cyclic imidates). This reaction, proceeding through an N,C-tautomerization of the imidate, yielded methyl 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b]-1,3-oxazine-7-carboxylates. This highlights the utility of this compound in constructing complex heterocyclic scaffolds.

Q3: What is the role of this compound in the synthesis of α-pyrones?

A3: this compound plays a crucial role in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones. [] It reacts with benzyl ketone derivatives through an addition-elimination sequence. Subsequent acid-catalyzed condensation of the resulting intermediate leads to the formation of the desired α-pyrones. This method is particularly valuable for preparing diverse α-pyrones with various substituents, demonstrating the versatility of this compound in synthetic applications.

Q4: Are there any safety concerns associated with using this compound?

A4: While the provided articles do not delve deep into specific safety data for this compound, one article mentions "pressure reactions, explosive" and the use of "resealable glass tube for pressure reactions" within its keywords. [] This suggests potential hazards associated with the compound, particularly when used in reactions involving pressure. Therefore, it is crucial to consult the Safety Data Sheet (SDS) for this compound and handle it with appropriate safety precautions in a well-ventilated laboratory setting.

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